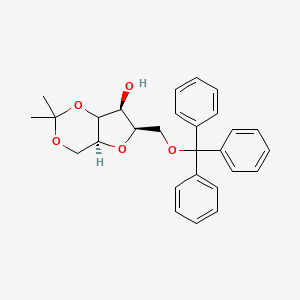
trans-(E)-Flupentixol Bromide, Dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-(E)-Flupentixol Bromide, Dihydrobromide: is a chemical compound that belongs to the class of thioxanthene derivatives. It is primarily used in the field of medicine, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. The compound is known for its antipsychotic and antidepressant properties, making it a valuable asset in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(E)-Flupentixol Bromide, Dihydrobromide typically involves the bromination of the parent compound, flupentixol. The process begins with the preparation of flupentixol, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or carbon tetrachloride to ensure the stability of the intermediate products .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions: trans-(E)-Flupentixol Bromide, Dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups
科学的研究の応用
Chemistry: In chemistry, trans-(E)-Flupentixol Bromide, Dihydrobromide is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other thioxanthene derivatives .
Biology: In biological research, the compound is used to study the effects of antipsychotic and antidepressant drugs on cellular and molecular pathways. It helps in understanding the mechanisms of action of these drugs and their impact on neurotransmitter systems .
Medicine: Medically, this compound is used in the treatment of psychiatric disorders. It is known for its efficacy in managing symptoms of schizophrenia and depression, making it a valuable therapeutic agent .
Industry: In the pharmaceutical industry, the compound is used in the formulation of various antipsychotic and antidepressant medications. It is also used in the development of new drugs with improved efficacy and safety profiles .
作用機序
The mechanism of action of trans-(E)-Flupentixol Bromide, Dihydrobromide involves its interaction with dopamine receptors in the brain. The compound acts as a dopamine antagonist, blocking the dopamine receptors and reducing the activity of dopamine in the brain. This helps in alleviating symptoms of psychosis and depression. Additionally, the compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its antidepressant effects .
類似化合物との比較
Chlorpromazine: Another antipsychotic drug with similar dopamine antagonist properties.
Haloperidol: A potent antipsychotic used in the treatment of schizophrenia.
Risperidone: An atypical antipsychotic with a broader spectrum of action .
Uniqueness: trans-(E)-Flupentixol Bromide, Dihydrobromide is unique due to its dual action as both an antipsychotic and antidepressant. This dual action makes it particularly effective in treating patients with comorbid conditions of psychosis and depression. Additionally, its chemical structure allows for various modifications, leading to the development of new derivatives with improved therapeutic profiles .
特性
CAS番号 |
1024788-54-2 |
|---|---|
分子式 |
C₂₃H₂₆Br₃F₃N₂S |
分子量 |
659.24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)






